molecular formula C6H8N2OS B3033185 6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one CAS No. 92897-32-0

6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one

Cat. No.: B3033185
CAS No.: 92897-32-0
M. Wt: 156.21 g/mol
InChI Key: CRNHOHCIRXXMGV-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one is a heterocyclic compound that features a fused thiazole and pyrimidine ring system. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Biochemical Analysis

Biochemical Properties

6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with receptor-interacting protein kinase 1 (RIPK1), a key enzyme involved in necroptosis, a form of programmed cell death . The interaction between this compound and RIPK1 is characterized by binding to the allosteric pocket of the enzyme, thereby inhibiting its activity and preventing necroptosis . This inhibition is significant in the context of inflammatory diseases, neurodegenerative diseases, and cancers, where necroptosis plays a detrimental role.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in cell death and survival. By inhibiting RIPK1, this compound prevents the activation of downstream signaling pathways that lead to necroptosis . Additionally, this compound can modulate gene expression related to cell survival and inflammation, thereby impacting cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The primary mechanism involves the inhibition of RIPK1 by binding to its allosteric pocket . This binding prevents the phosphorylation and activation of RIPK1, thereby inhibiting the necroptosis pathway. Furthermore, this compound may also influence other signaling molecules and pathways, contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound has demonstrated stability under standard laboratory conditions, with minimal degradation observed over time Long-term studies have shown that the inhibitory effects on RIPK1 and the prevention of necroptosis are sustained, indicating the potential for prolonged therapeutic benefits

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower dosages, the compound effectively inhibits RIPK1 and prevents necroptosis without significant adverse effects . At higher dosages, there may be threshold effects, including potential toxicity and adverse reactions. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing risks.

Metabolic Pathways

This compound is involved in specific metabolic pathways that influence its activity and efficacy. The compound interacts with enzymes and cofactors that modulate its metabolism and bioavailability . These interactions can affect metabolic flux and the levels of metabolites, thereby influencing the overall biochemical effects of the compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. The compound is transported via specific transporters and binding proteins that facilitate its localization to target sites . This distribution is essential for the compound’s efficacy, as it ensures that the compound reaches the necessary cellular compartments to exert its effects.

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it can interact with target biomolecules . This localization is often mediated by targeting signals or post-translational modifications that guide the compound to its site of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one typically involves the cyclization of appropriate thiazole and pyrimidine precursors. One common method involves the reaction of 2-aminothiazole with an appropriate β-dicarbonyl compound under acidic or basic conditions to form the fused ring system .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, focusing on yield, purity, and cost-effectiveness. These methods often employ continuous flow reactors and automated synthesis platforms to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine: Similar fused ring system but with a pyrrole ring instead of a thiazole ring.

    6,7-Dihydro-5H-cyclopenta[d]pyrimidine: Contains a cyclopentane ring fused to the pyrimidine ring.

    2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine: Features additional chlorine substituents on the pyrimidine ring.

Uniqueness

6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one is unique due to the presence of both thiazole and pyrimidine rings, which confer distinct electronic and steric properties. These properties can influence the compound’s reactivity and biological activity, making it a valuable scaffold for drug discovery and development .

Properties

IUPAC Name

6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS/c9-5-4-10-6-7-2-1-3-8(5)6/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRNHOHCIRXXMGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C2N(C1)C(=O)CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40325562
Record name 6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40325562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92897-32-0
Record name NSC511369
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=511369
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40325562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one
Reactant of Route 2
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Reactant of Route 3
6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one
Reactant of Route 4
6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one
Reactant of Route 5
6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one
Reactant of Route 6
6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one

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